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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of BNC210's Performance Against Placebo and Lorazepam.

This guide provides a comprehensive analysis of head-to-head clinical trial data involving

BNC210, an investigational anxiolytic agent. BNC210 is a negative allosteric modulator of the

α7 nicotinic acetylcholine receptor, a novel mechanism of action for the treatment of anxiety

disorders.[1][2][3] This document summarizes key efficacy and safety findings from Phase 2

clinical trials in Generalized Anxiety Disorder (GAD), Social Anxiety Disorder (SAD), and Post-

Traumatic Stress Disorder (PTSD), presenting quantitative data in structured tables, detailing

experimental protocols, and visualizing complex processes with Graphviz diagrams.

Mechanism of Action
BNC210 functions as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor

(nAChR).[1] Unlike competitive antagonists, BNC210 binds to a site on the receptor distinct

from the acetylcholine binding site. This binding event modulates the receptor's activity,

reducing the flow of cations through the ion channel when acetylcholine binds.[1] This

modulation of cholinergic neurotransmission is believed to underlie its anxiolytic effects.[1][2]
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Figure 1: BNC210 Mechanism of Action.

Head-to-Head Clinical Trial in Generalized Anxiety
Disorder (GAD)
A Phase 2, single-center, double-blind, placebo- and lorazepam-controlled, 4-way crossover

study was conducted in 24 patients with untreated GAD.[4][5] This trial evaluated the effects of

BNC210 on brain activity and anxiety-related behaviors.
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Endpoint
BNC210 (300mg)
vs. Placebo

Lorazepam (1.5mg)
vs. Placebo

BNC210 vs.
Lorazepam

Co-Primary: Change

in Cerebral Perfusion
p < 0.05[4] Not Reported Not Reported

Co-Primary: Amygdala

Activation (Emotional

Faces Task)

p < 0.05[4] p = 0.069[4]
BNC210 showed

greater suppression[4]

Secondary: Threat

Avoidance (Joystick

Operated Runway

Task)

p = 0.007[4] p = 0.165[4]
BNC210 outperformed

lorazepam[4]

Table 1: Efficacy Results of BNC210 in Generalized Anxiety Disorder.

Experimental Protocols
Study Design: A randomized, double-blind, 4-way crossover design was employed, where each

of the 24 participants with GAD received single doses of BNC210 (300mg and 2000mg),

lorazepam (1.5mg), and a placebo at different times.[4][5][6]

Key Assessments:

Emotional Faces Task (EFT): This task was used to measure brain activity, specifically in the

amygdala, in response to fearful faces using functional magnetic resonance imaging (fMRI).

[4][5] The amygdala is a key brain region involved in processing fear and anxiety.[4]

Arterial Spin Labeling (ASL): This fMRI technique was used to measure changes in cerebral

perfusion (blood flow) in the brain, providing an indicator of neural activity.[5]

Joystick Operated Runway Task (JORT): This task provided an objective measure of

defensive behavior. Participants use a force-sensing joystick to control their movement in a

virtual environment where they encounter a threat, and the intensity of their avoidance

motivation is measured.[4][5]
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A key finding from this study was that BNC210 demonstrated anxiolytic effects without the

sedative side effects associated with lorazepam.[2][7]
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Figure 2: GAD Phase 2 Trial Workflow.

Placebo-Controlled Clinical Trial in Social Anxiety
Disorder (SAD) - The PREVAIL Study
The PREVAIL study was a Phase 2, randomized, double-blind, placebo-controlled, multi-center

trial designed to evaluate the acute efficacy of BNC210 in patients with SAD.[8][9]

Quantitative Data Summary
The PREVAIL study did not meet its primary endpoint.[10] However, the company reported a

consistent trend toward improvement across primary and secondary endpoints.[10]
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Endpoint
BNC210 (225mg) vs.
Placebo

BNC210 (675mg) vs.
Placebo

Primary: Change in SUDS

Score (Public Speaking

Challenge)

Not Statistically Significant[10] Not Statistically Significant[10]

Table 2: Efficacy Results of BNC210 in Social Anxiety Disorder (PREVAIL Study).

Experimental Protocols
Study Design: Approximately 151 adult patients with a diagnosis of SAD and a Liebowitz Social

Anxiety Scale (LSAS) score of ≥70 were randomized in a 1:1:1 ratio to receive a single oral

dose of BNC210 (225mg or 675mg) or a placebo.[8][11]

Key Assessments:

Public Speaking Challenge: Approximately one hour after receiving the study drug,

participants were required to deliver a speech, a common anxiety-provoking task for

individuals with SAD.[8][12]

Subjective Units of Distress Scale (SUDS): This is a self-reported scale used to measure the

intensity of distress or anxiety experienced by the participant. The primary endpoint was the

change from baseline in SUDS scores during the public speaking challenge.[12]
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Figure 3: PREVAIL (SAD) Phase 2 Trial Workflow.

Placebo-Controlled Clinical Trial in Post-Traumatic
Stress Disorder (PTSD) - The ATTUNE Study
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The ATTUNE study was a Phase 2b, randomized, double-blind, placebo-controlled, multi-

center trial evaluating the efficacy of BNC210 in adults with PTSD.[13][14]

Quantitative Data Summary
The ATTUNE study met its primary endpoint, demonstrating a statistically significant reduction

in PTSD symptom severity.[15][16]

Endpoint
BNC210 (900mg BID) vs. Placebo (at
Week 12)

Primary: Change in CAPS-5 Total Score
LS Mean Difference: -4.03; Cohen's d: 0.40; p =

0.048

Secondary: Change in Depressive Symptoms

(MADRS)
Statistically Significant Improvement (p = 0.040)

Secondary: Change in Sleep (ISI) Statistically Significant Improvement (p = 0.041)

Table 3: Efficacy Results of BNC210 in Post-Traumatic Stress Disorder (ATTUNE Study).

Experimental Protocols
Study Design: Approximately 212 patients with a diagnosis of PTSD were randomized in a 1:1

ratio to receive BNC210 (900mg twice daily) or a placebo for 12 weeks.[16][17]

Key Assessments:

Clinician-Administered PTSD Scale for DSM-5 (CAPS-5): This is a structured interview to

assess the severity of PTSD symptoms. The primary endpoint was the change in the total

CAPS-5 score from baseline to week 12.[13][17]

Montgomery-Åsberg Depression Rating Scale (MADRS): This scale was used to measure

changes in depressive symptoms.[15]

Insomnia Severity Index (ISI): This index was used to assess changes in sleep quality.[15]

Treatment-emergent adverse events were more common in the BNC210 group (66.7%)

compared to the placebo group (53.8%), with the most common being headache, nausea,
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fatigue, and elevated hepatic enzymes.[17]
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Figure 4: ATTUNE (PTSD) Phase 2b Trial Workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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